6-(Pyrazin-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE is a heterocyclic compound that features a unique combination of triazole, thiadiazole, and pyrazine rings.
Preparation Methods
The synthesis of 2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE involves multiple steps and various synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Scientific Research Applications
2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Materials Science: This compound is used in the development of new materials with unique electronic and optical properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore.
Comparison with Similar Compounds
2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE is unique due to its trifluoromethyl group and the combination of triazole, thiadiazole, and pyrazine rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole and thiadiazole rings but lack the pyrazine ring.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole-pyrazine structure but differ in the substitution pattern.
Properties
Molecular Formula |
C8H3F3N6S |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
6-pyrazin-2-yl-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C8H3F3N6S/c9-8(10,11)6-14-15-7-17(6)16-5(18-7)4-3-12-1-2-13-4/h1-3H |
InChI Key |
VNVZSMACIPGYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
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